molecular formula C16H23Cl3N4 B029858 Mepiprazole dihydrochloride CAS No. 20344-15-4

Mepiprazole dihydrochloride

Cat. No.: B029858
CAS No.: 20344-15-4
M. Wt: 377.7 g/mol
InChI Key: FOZDCFRVHJVSIY-UHFFFAOYSA-N
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Description

Mepiprazole dihydrochloride is a minor tranquilizer belonging to the phenylpiperazine class of compounds. It is a pyrazolyl-alkyl-piperazine derivative and is primarily used for its anxiolytic and antidepressant properties. This compound is marketed in Spain for the treatment of anxiety neuroses and has shown potential benefits in clinical studies for patients with irritable bowel syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mepiprazole dihydrochloride involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(5-methyl-1H-pyrazol-3-yl)ethylamine. The reaction is typically carried out in an organic solvent under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and filtration techniques to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: Mepiprazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mepiprazole dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Mepiprazole dihydrochloride acts as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents. This dual action on neurotransmitter systems contributes to its anxiolytic and antidepressant effects. The compound also produces an active metabolite, m-chlorophenylpiperazine, which further modulates neurotransmitter activity .

Comparison with Similar Compounds

  • Trazodone
  • Nefazodone
  • Etoperidone

Comparison: Mepiprazole dihydrochloride shares structural similarities with other phenylpiperazine derivatives like trazodone, nefazodone, and etoperidone. it is unique in its specific receptor binding profile and its ability to produce the active metabolite m-chlorophenylpiperazine. This metabolite contributes to its distinct pharmacological effects, making this compound a valuable compound in psychopharmacology .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZDCFRVHJVSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20326-12-9 (Parent)
Record name Mepiprazole dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80942499
Record name 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20344-15-4
Record name Mepiprazole dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPIPRAZOLE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5WJ92YGP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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